(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C10H13NO3S2 and its molecular weight is 259.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis processes for derivatives of (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone involve multistep reactions that include condensation, Grignard reactions, and cyclization processes to yield compounds with potential biological activities. These processes demonstrate the compound's versatility as a precursor for further chemical modifications (Jones et al., 1979).
- Studies on isomorphous structures, including those with thiophenyl groups, highlight the compound's relevance in understanding the effects of substituents on molecular properties and the applicability of the chlorine-methyl exchange rule in organic synthesis (Rajni Swamy et al., 2013).
- Research into photochemically induced radical alkenylation of C(sp3)–H bonds showcases the compound's potential in the field of photochemistry, enabling the selective substitution of heteroatom-substituted methine and methylene bonds. This opens avenues for the development of novel synthetic methods in organic chemistry (Amaoka et al., 2014).
Biological Activities and Applications
- The exploration of organotin(IV) complexes with (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives for their antimicrobial activities provides insights into the compound's potential use in developing new antimicrobial agents. The studies focus on the synthesis, structural characterization, and biological screening, suggesting that these complexes could serve as a basis for new drug development (Singh et al., 2016).
Theoretical Studies and Property Analysis
- Density Functional Theory (DFT) studies on boric acid ester intermediates related to this compound highlight the significance of theoretical methods in predicting the properties and reactivity of organic compounds. These studies offer valuable insights into the electronic structure, reactivity, and potential applications of the compounds in various fields, including materials science and pharmaceutical research (Huang et al., 2021).
Mechanism of Action
Target of Action
It is known that similar compounds with indole and pyrrolidine scaffolds have been found to bind with high affinity to multiple receptors , which could suggest potential targets for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have shown significant biological activities, suggesting that they may have notable molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
(3-methylsulfonylpyrrolidin-1-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S2/c1-16(13,14)9-2-4-11(6-9)10(12)8-3-5-15-7-8/h3,5,7,9H,2,4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUXHCLLLGRQRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.